molecular formula C13H17NO3 B1520814 benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1323557-45-4

benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Cat. No.: B1520814
CAS No.: 1323557-45-4
M. Wt: 235.28 g/mol
InChI Key: VNOBACPLPRWLDD-UHFFFAOYSA-N
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Description

Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, also known by its CAS number 103500-22-7, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 103500-22-7

Physical Properties

PropertyValue
Log P (octanol-water)1.49
BBB PermeantYes
P-gp SubstrateYes
CYP InhibitionNone

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reductive Cyclopropanation : Involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide.
  • Monohydrolysis and Curtius Degradation : This method utilizes commercially available diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation.

These synthetic routes provide a foundation for producing this compound on both laboratory and industrial scales.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the unique structure, particularly the cyclopropyl ring and carbamate group, contributes to its reactivity and potential biological effects.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities, such as:

  • Antiproliferative Effects : Some derivatives have shown the ability to inhibit cell proliferation in mammalian cells by affecting topoisomerase II activity .
  • Inhibition of Enzymatic Activity : Compounds like benzopsoralens that contain hydroxymethyl groups have been observed to inhibit specific enzymes when activated by UVA light .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that hydroxymethyl-substituted compounds could inhibit topoisomerase II, leading to antiproliferative effects in cancer cell lines .
  • Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects against different cancer cell lines, revealing promising results for further development as potential anticancer agents.

Applications in Medicine and Industry

This compound has potential applications in:

  • Pharmaceutical Development : Its unique structure may allow for the design of new drugs targeting specific biological pathways.
  • Agrochemical Synthesis : The compound serves as an intermediate in synthesizing insecticides such as Thiacloprid and Imidacloprid.

Future Research Directions

Further studies are required to fully understand the biological mechanisms underlying the activity of this compound. Research should focus on:

  • Detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of structural analogs to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name

benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-13(6-7-13)9-14-12(16)17-8-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOBACPLPRWLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.